Synthesis and Characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin
Synthesis and Characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin
The following technical guide details the synthesis, purification, and characterization of 4-Nitrophenyl-methoxycarbonylamino Amoxicillin , systematically identified as
Technical Guide for Pharmaceutical Development
Introduction & Chemical Context
4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS: 109880-73-1) is a derivative of Amoxicillin where the primary amine of the D-4-hydroxyphenylglycine side chain is protected by a 4-nitrobenzyloxycarbonyl (PNZ) group. In IUPAC nomenclature, the "4-nitrophenyl-methoxy" moiety refers to the 4-nitrobenzyl group (
This molecule is pivotal for two reasons:
-
Impurity Profiling: It is a process-related impurity formed during the enzymatic or chemical synthesis of Amoxicillin if PNZ-protected D-hydroxyphenylglycine is used as a precursor and incompletely deprotected.
-
Synthetic Utility: The PNZ group is orthogonal to acid-labile groups (like Boc) and can be removed via catalytic hydrogenation, making this derivative a valuable intermediate for modifying the C-3 carboxyl or phenolic hydroxyl groups without affecting the amine.
Retrosynthetic Analysis
The synthesis is designed around the Schotten-Baumann reaction , utilizing the nucleophilicity of the primary amine in Amoxicillin against the electrophilic carbonyl of 4-nitrobenzyl chloroformate .
Key Challenges:
-
Selectivity: Amoxicillin contains three nucleophilic sites: the amine (
), the phenol ( ), and the carboxylate ( ). The reaction must be tuned to favor -acylation over -acylation (carbonate formation). -
Solubility: Amoxicillin is zwitterionic and poorly soluble in organic solvents. A mixed aqueous-organic system with pH control is required.
-
Stability: The
-lactam ring is sensitive to high pH (hydrolysis) and nucleophiles.
Reaction Scheme Visualization
Figure 1: Synthetic pathway for N-(4-Nitrobenzyloxycarbonyl) Amoxicillin via Schotten-Baumann acylation.
Experimental Protocol
Safety Note: 4-Nitrobenzyl chloroformate is corrosive and a lachrymator. Amoxicillin is a sensitizer. Perform all operations in a fume hood.
Materials
-
Substrate: Amoxicillin Trihydrate (Ph. Eur. / USP grade).
-
Reagent: 4-Nitrobenzyl chloroformate (97%+).
-
Solvent: Tetrahydrofuran (THF) (anhydrous), Deionized Water.
-
Base: Sodium Bicarbonate (
), 1N NaOH. -
Acid: 1N HCl (for precipitation).
Step-by-Step Synthesis
-
Solubilization (The "pH Window"):
-
Suspend Amoxicillin Trihydrate (10.0 mmol, 4.19 g) in water (40 mL).
-
Cool to
in an ice bath. -
Add 1N NaOH dropwise with vigorous stirring until the solution becomes clear and pH reaches 8.0--8.2 .
-
Scientific Rationale: Dissolving Amoxicillin as its sodium salt exposes the amine. Maintaining pH
prevents phenol ionization (pKa ~9.6) and -lactam hydrolysis.
-
-
Acylation:
-
Dissolve 4-Nitrobenzyl chloroformate (11.0 mmol, 2.37 g) in THF (15 mL).
-
Add the THF solution dropwise to the aqueous Amoxicillin solution over 30 minutes.
-
Critical Step: Simultaneously add saturated
solution to maintain pH between 7.5 and 8.0 . -
Why: If pH drops below 7.0, the amine protonates and becomes non-nucleophilic. If pH exceeds 9.0, hydrolysis of the chloroformate and the
-lactam ring competes.
-
-
Reaction Monitoring:
-
Stir at
for 1 hour, then allow to warm to room temperature ( ) for 2 hours. -
Monitor by TLC (Silica gel,
-Butanol:Acetic Acid:Water 4:1:1). The starting material (Amoxicillin) will disappear ( ), and the less polar product will appear ( ).
-
-
Workup and Isolation:
-
Evaporate THF under reduced pressure (rotary evaporator,
) to leave an aqueous residue. -
Wash the aqueous phase with Ethyl Acetate (
) to remove unreacted chloroformate and 4-nitrobenzyl alcohol byproducts. -
Precipitation: Cool the aqueous phase to
and acidify slowly with 1N HCl to pH 2.0--2.5 . -
The product,
-PNZ-Amoxicillin, will precipitate as a white to off-white solid. -
Filter the solid, wash with cold water (
), and dry under vacuum over .
-
Purification
For analytical standard grade (>98% purity):
-
Recrystallization: Dissolve the crude solid in a minimum amount of warm Methanol (
). Add water dropwise until turbidity persists. Cool to overnight. -
Yield: Typical yield is 65--75%.
Characterization & Validation
The identity of the synthesized compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (PNZ) | 8.22, 7.60 | Doublets ( | 2H, 2H | |
| Benzylic (PNZ) | 5.18 | Singlet | 2H | |
| Amide -NH | 8.10 | Doublet | 1H | Carbamate -NH |
| 5.40, 5.50 | Doublets | 1H, 1H | H-5, H-6 of penam ring | |
| Gem-dimethyl | 1.45, 1.55 | Singlets | 3H, 3H | Methyls at C-2 |
| Phenolic (Amox) | 6.70, 7.15 | Doublets | 2H, 2H | Amoxicillin side chain aromatics |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 544.53 g/mol
-
Positive Mode (
): -
Negative Mode (
): -
Fragment Ions: Loss of
(44 Da) and 4-nitrobenzyl group often observed.
HPLC Purity Method
To quantify the compound or use it as an impurity standard:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: 0.05 M Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 230 nm (Amoxicillin absorption) and 270 nm (Nitro group absorption).
-
Retention Time:
-PNZ-Amoxicillin elutes significantly later than Amoxicillin due to the hydrophobic PNZ group.
Mechanism of Formation
The reaction proceeds via a nucleophilic acyl substitution. The amino group of amoxicillin attacks the carbonyl carbon of the chloroformate. The base neutralizes the HCl generated, driving the equilibrium forward.
Figure 2: Mechanistic flow of the N-acylation reaction.
Stability and Storage
-
Solid State: Stable at
for >2 years if protected from light (nitro compounds can be photosensitive) and moisture. -
Solution: Unstable in alkaline media (pH > 9) due to ester hydrolysis and
-lactam ring opening. Prepare standard solutions in Acetonitrile/Water mixtures and use immediately.
References
-
Toronto Research Chemicals (TRC). 4-Nitrophenyl-methoxycarbonylamino Amoxicillin (CAS 109880-73-1) Product Sheet. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12184450 (Pnz-L-alanine - Structural Analog). Retrieved from .
-
BOC Sciences. Amoxicillin and Impurities: 4-Nitrophenyl-methoxycarbonylamino Amoxicillin.[] Retrieved from .
- Gershonov, E., et al. (2000). The reaction of 4-nitrophenyl chloroformate with nucleosides: A versatile method for synthesis. Journal of Organic Chemistry.
-
European Pharmacopoeia (Ph. Eur.). Monograph: Amoxicillin Trihydrate - Impurity Profiling.[] (Contextual reference for amoxicillin impurity standards).
